molecular formula C32H36O6 B14274619 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 134905-23-0

1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}

Cat. No.: B14274619
CAS No.: 134905-23-0
M. Wt: 516.6 g/mol
InChI Key: QGZLOSBGYYQRJU-UHFFFAOYSA-N
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Description

1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is an organic compound characterized by its unique structure, which includes three phenyl groups each substituted with a vinyloxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane typically involves the reaction of 1,1,1-tris(4-hydroxyphenyl)ethane with a suitable vinyl ether derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Major Products

    Oxidation: Epoxides and other oxygenated derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

    Polymerization: Cross-linked polymer networks.

Scientific Research Applications

1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane in polymerization reactions involves the formation of radical intermediates, which propagate the polymer chain growth. The vinyl groups play a crucial role in this process by providing reactive sites for radical initiation and propagation .

Properties

CAS No.

134905-23-0

Molecular Formula

C32H36O6

Molecular Weight

516.6 g/mol

IUPAC Name

1-[1,1-bis[4-(2-ethenoxyethoxy)phenyl]ethyl]-4-(2-ethenoxyethoxy)benzene

InChI

InChI=1S/C32H36O6/c1-5-33-20-23-36-29-14-8-26(9-15-29)32(4,27-10-16-30(17-11-27)37-24-21-34-6-2)28-12-18-31(19-13-28)38-25-22-35-7-3/h5-19H,1-3,20-25H2,4H3

InChI Key

QGZLOSBGYYQRJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCCOC=C)(C2=CC=C(C=C2)OCCOC=C)C3=CC=C(C=C3)OCCOC=C

Origin of Product

United States

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